4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate
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Overview
Description
The compound 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate is a complex organic molecule that features both aromatic and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate typically involves the following steps:
Formation of the Hydrazone Intermediate: This step involves the reaction of 2-bromobenzoyl chloride with hydrazine hydrate to form 2-(2-bromobenzoyl)hydrazine.
Condensation Reaction: The hydrazone intermediate is then reacted with 4-formylphenyl 4-methoxybenzoate under acidic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the molecule.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidation of the hydrazone moiety can lead to the formation of azobenzene derivatives.
Reduction: Reduction can yield alcohols or amines, depending on the specific conditions.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Cancer Research: It may be explored for its cytotoxic properties against cancer cells.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate exerts its effects involves several molecular targets and pathways:
Hydrazone Moiety: The hydrazone group can interact with various enzymes, potentially inhibiting their activity.
Aromatic Rings: The aromatic rings can participate in π-π interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-chlorobenzoate
- 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-ethoxybenzoate
Uniqueness
- Functional Groups : The presence of both bromobenzoyl and methoxybenzoate groups makes this compound unique in its reactivity and potential applications.
- Hydrazone Linkage : The hydrazone linkage provides a versatile site for further chemical modifications.
Properties
Molecular Formula |
C22H17BrN2O4 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H17BrN2O4/c1-28-17-12-8-16(9-13-17)22(27)29-18-10-6-15(7-11-18)14-24-25-21(26)19-4-2-3-5-20(19)23/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
FHNNFFDDRWNHQI-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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